molecular formula C18H17N5O2 B2580118 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797290-30-2

2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Cat. No.: B2580118
CAS No.: 1797290-30-2
M. Wt: 335.367
InChI Key: CQAZBBWEKIIKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with a methoxy group at position 2 and an azetidine-1-carbonyl moiety at position 2. The azetidine ring is further functionalized with a 4-phenyl-1H-1,2,3-triazol-1-yl group. Its molecular formula is C₁₉H₁₈N₄O₂ (calculated molecular weight: 342.38 g/mol). The structural complexity arises from the integration of a strained four-membered azetidine ring, a triazole heterocycle, and a methoxy-pyridine scaffold, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZBBWEKIIKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multi-step organic reactions:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. An alkyne and an azide react in the presence of a copper catalyst to form the triazole ring.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.

    Coupling of the triazole and azetidine rings: This step involves the formation of a carbonyl linkage between the triazole-substituted azetidine and the pyridine ring. This can be achieved using coupling reagents like carbodiimides or via acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and pyridine moieties. It can also be used in the design of bioactive molecules for drug discovery.

Medicine

In medicinal chemistry, 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Azetidine-1-Carboxamide

  • Molecular Formula : C₁₀H₉N₃O
  • Molecular Weight : 191.19 g/mol
  • Key Differences: Replaces the methoxy-pyridine-carbonyl group with a carboxamide (-CONH₂).

(Furan-3-yl){2-[2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Ethyl]Piperidin-1-yl}Methanone

  • Molecular Formula : C₂₀H₂₂N₄O₂
  • Molecular Weight : 350.42 g/mol
  • Key Differences: Replaces azetidine with a piperidine ring, increasing ring size and reducing strain. Incorporates a furan group, which may alter electronic properties and metabolic stability.

4-(3-{4-[(Cyclopropylmethoxy)Methyl]-1H-1,2,3-Triazol-1-yl}Azetidine-1-Carbonyl)Benzonitrile

  • Molecular Formula : C₁₈H₁₉N₅O₂
  • Molecular Weight : 337.38 g/mol
  • Key Differences: Substitutes the phenyl group on the triazole with a cyclopropylmethoxy-methyl group, enhancing steric bulk and metabolic resistance.

3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-2-(Phenylselanyl)Pyridine

  • Molecular Formula : C₂₀H₁₆N₄Se
  • Molecular Weight : 393.06 g/mol
  • Key Differences :
    • Replaces the methoxy group with a phenylselanyl (-SePh) group, introducing redox-active selenium.
    • The selenium atom may confer unique reactivity (e.g., antioxidant or pro-oxidant activity) but raises toxicity concerns compared to the methoxy group.

2-Methoxy-3-[3-(2H-1,2,3-Triazol-2-yl)Azetidine-1-Carbonyl]Pyridine (BK79106)

  • Molecular Formula : C₁₂H₁₃N₅O₂
  • Molecular Weight : 259.26 g/mol
  • Key Differences: Uses a 2H-triazole regioisomer instead of 1H-triazole, altering substituent positioning and hydrogen-bonding patterns.

Structural and Functional Analysis

Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol)
Target Compound 2.8 0 6 342.38
3-(4-Phenyl-1H-triazol-1-yl)Azetidine-1-Carboxamide 1.2 2 4 191.19
4-(Cyclopropylmethoxy-methyl-triazolyl)Azetidine-Benzonitrile 3.1 0 6 337.38

Notes: The target compound’s higher logP (2.8) suggests greater membrane permeability compared to carboxamide derivatives but lower than benzonitrile-containing analogs .

Research Implications

The target compound’s combination of a methoxy-pyridine scaffold, rigid azetidine ring, and 4-phenyl-triazole group offers a balance of solubility, stability, and target engagement. Comparative studies with selenium-containing analogs () or regioisomeric triazoles () could further optimize its pharmacological profile. Crystallographic data from SHELXL () and WinGX () are critical for resolving conformational preferences in this class .

Biological Activity

The compound 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure features a pyridine ring fused with a triazole moiety, which is known for conferring various biological activities.

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, triazole derivatives have shown activity against several cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

In vitro studies have demonstrated that certain derivatives of triazoles can induce apoptosis in these cell lines with IC50 values ranging from 9.7 to 27.5 µM .

Antibacterial Activity

Compounds with triazole structures have also been evaluated for their antibacterial properties. In studies involving bacterial strains such as Bacillus subtilis and Escherichia coli, some derivatives exhibited moderate antibacterial effects. However, the antibacterial activity was generally modest compared to their anticancer effects .

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases associated with cancer progression.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis could be a potential mechanism for its antibacterial properties.

Study 1: Anticancer Efficacy

A study published in 2020 investigated the cytotoxic effects of various triazole derivatives on HL-60 cells. The results indicated that compounds similar to This compound showed promising anticancer activity with notable selectivity towards cancerous cells over normal cells .

Study 2: Antibacterial Properties

Another research focused on the antibacterial efficacy of triazole derivatives against E. coli and Bacillus subtilis. The findings revealed that while some compounds demonstrated effective inhibition at higher concentrations, the overall potency was lower than traditional antibiotics .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeCell Line/BacteriaIC50 (µM)
4-(4-fluorophenyl)-1H-1,2,3-triazoleAnticancerHL-6010.5
4-(trifluoromethyl)-phenyl triazoleAntibacterialE. coli>100
4-(methoxy)-phenyl triazoleAnticancerMCF-715.0
4-(phenyl)-triazoleAntibacterialBacillus subtilis30.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.